![molecular formula C20H14BrClN4O2 B2797805 N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941977-24-8](/img/no-structure.png)

N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

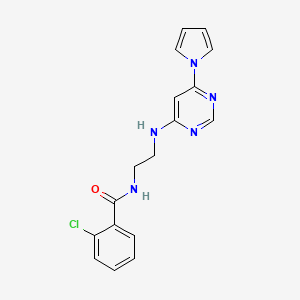

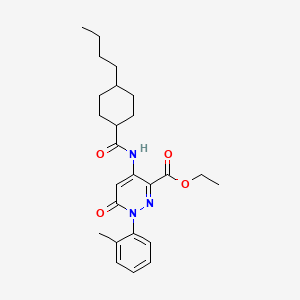

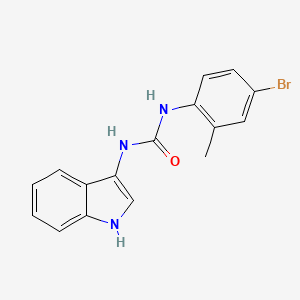

N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14BrClN4O2 and its molecular weight is 457.71. The purity is usually 95%.

BenchChem offers high-quality N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Coordination Chemistry

Research on pyrazole-acetamide derivatives highlights their significance in coordination chemistry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity. These findings suggest the potential of such compounds in designing coordination complexes with desired properties for various applications, including as antioxidants (Chkirate et al., 2019).

Crystal Engineering and Hydrogen Bonding

The study of crystal structures of C,N-disubstituted acetamides, including pyrazole-acetamide derivatives, reveals intricate hydrogen bonding patterns. These patterns contribute to the formation of complex sheets and interwoven sheets, underscoring the role of hydrogen bonds in molecular assembly and crystal engineering. Such insights are crucial for designing materials with specific crystalline properties (Narayana et al., 2016).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamide structures have been theoretically investigated, highlighting their promising applications in photonic devices like optical switches and modulators. This research emphasizes the potential of pyrazole-acetamide derivatives in the development of materials for optical energy applications and the design of novel photonic devices (Castro et al., 2017).

Molecular Conformations and Biological Activities

Several studies have synthesized and characterized novel acetamide derivatives, exploring their molecular conformations and biological activities. For instance, research on N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide and similar compounds provides valuable insights into their structural characteristics and potential biological functions. This research contributes to the understanding of the relationship between molecular structure and biological activity, with implications for the design of new therapeutic agents (Salian et al., 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 3-bromophenylamine with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid to form the intermediate, which is then reacted with acetic anhydride to yield the final product.", "Starting Materials": [ "3-bromophenylamine", "2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromophenylamine (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv).", "Step 2: Add 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and wash with sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.", "Step 7: Purify the crude product by column chromatography using diethyl ether and dichloromethane as eluents to obtain the final product, N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide." ] } | |

CAS RN |

941977-24-8 |

Product Name |

N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |

Molecular Formula |

C20H14BrClN4O2 |

Molecular Weight |

457.71 |

IUPAC Name |

N-(3-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C20H14BrClN4O2/c21-14-2-1-3-16(10-14)23-19(27)12-25-8-9-26-18(20(25)28)11-17(24-26)13-4-6-15(22)7-5-13/h1-11H,12H2,(H,23,27) |

InChI Key |

NTCOZZPXFKVHLD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)

![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)